Butyl methyl phthalate

Physicochemical characterization Hydrophobicity Environmental partitioning

Butyl methyl phthalate (BMP; CAS 34006-76-3), also designated as 1-butyl 2-methyl 1,2-benzenedicarboxylate, is an asymmetric mixed-alkyl phthalate diester with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol. As a member of the phthalate ester class, BMP possesses one butyl ester moiety and one methyl ester moiety on the phthalic acid backbone, distinguishing it from the more common symmetric dialkyl phthalates such as dimethyl phthalate (DMP), dibutyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP).

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 34006-76-3
Cat. No. B1605251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl methyl phthalate
CAS34006-76-3
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=CC=C1C(=O)OC
InChIInChI=1S/C13H16O4/c1-3-4-9-17-13(15)11-8-6-5-7-10(11)12(14)16-2/h5-8H,3-4,9H2,1-2H3
InChIKeyXXFSYINDUHLBIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Methyl Phthalate (CAS 34006-76-3): Technical Baseline for Asymmetric Phthalate Ester Procurement


Butyl methyl phthalate (BMP; CAS 34006-76-3), also designated as 1-butyl 2-methyl 1,2-benzenedicarboxylate, is an asymmetric mixed-alkyl phthalate diester with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol [1]. As a member of the phthalate ester class, BMP possesses one butyl ester moiety and one methyl ester moiety on the phthalic acid backbone, distinguishing it from the more common symmetric dialkyl phthalates such as dimethyl phthalate (DMP), dibutyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP) . Its predicted physicochemical properties include a boiling point of 307.8 ± 10.0 °C at 760 mmHg, a density of 1.1 ± 0.1 g/cm³, an estimated log Kow of 3.14–3.23, and a water solubility of approximately 59 mg/L at 25 °C . BMP serves as an analytical reference standard, a research-grade intermediate in phthalate biodegradation studies, and a component in specialized plasticizer formulations where mixed ester functionality offers differential compatibility profiles relative to symmetric diesters [2].

Why Generic Phthalate Substitution Fails for Butyl Methyl Phthalate: Structural Asymmetry Confers Distinct Fate and Analytical Identity


Butyl methyl phthalate cannot be treated as a generic or interchangeable phthalate ester because its asymmetric mixed-alkyl structure (one butyl, one methyl ester group) produces physicochemical and environmental fate properties that are not linear interpolations between DMP (dimethyl phthalate) and DBP (dibutyl phthalate) . Symmetric dialkyl phthalates follow well-characterized structure–activity relationships for properties such as log Kow, water solubility, plasticizer efficiency (Shore A hardness), and volatility loss, but asymmetric mono-butyl mono-methyl substitution yields a compound that is simultaneously more water-soluble than DBP yet more hydrophobic than DMP [1][2]. Critically, BMP appears as a verified intermediate in the biodegradation pathways of larger phthalate diesters (e.g., DBP and butyl benzyl phthalate), a metabolic and environmental fate role that is structurally inaccessible to symmetric diesters and that requires specific analytical reference standards for accurate detection and quantification [3][4]. Procurement of a generic phthalate reference standard or an alternative mixed ester would fail to satisfy analytical method validation requirements where BMP is the exact target analyte in biodegradation monitoring or environmental forensics.

Butyl Methyl Phthalate (34006-76-3) Quantitative Differentiation Evidence: Comparative Performance Data


Asymmetric Ester Structure Confers Intermediate Physicochemical Profile Versus Symmetric Diesters DMP and DBP

Butyl methyl phthalate (BMP) exhibits a log Kow value of 3.14–3.23 (estimated via KOWWIN v1.67) and a water solubility of approximately 58.97 mg/L at 25 °C (estimated via WSKOW v1.41) . These values position BMP as an intermediate hydrophobicity compound between dimethyl phthalate (DMP; log Kow ≈ 1.60, water solubility ≈ 4,000 mg/L) and dibutyl phthalate (DBP; log Kow ≈ 4.50, water solubility ≈ 11.2 mg/L), and also between diethyl phthalate (DEP; log Kow ≈ 2.47) and butyl benzyl phthalate (BBP; log Kow ≈ 4.73) [1]. This intermediate log Kow range (3.1–3.2) is not readily achievable with symmetric dialkyl phthalates, which exhibit stepwise increases in hydrophobicity corresponding to incremental alkyl chain lengthening. The mixed-ester configuration enables fine-tuning of partitioning behavior without resorting to phthalate-free alternative chemistries.

Physicochemical characterization Hydrophobicity Environmental partitioning

Butyl Methyl Phthalate as a Verifiable Intermediate in DBP Biodegradation: A Differential Fate Not Observed with Symmetric Diesters

During the biodegradation of di-n-butyl phthalate (DBP) by Acinetobacter sp. strain LMB-5 in mineral salt medium, three intermediates were detected: 1,2-benzenedicarboxylic acid, butyl methyl ester (butyl methyl phthalate, BMP), dimethyl phthalate (DMP), and phthalic acid (PA) [1]. This detection confirms that BMP is a bona fide intermediate in the microbial degradation pathway of DBP, arising from the partial de-esterification or transesterification of the symmetric DBP molecule. The half-life of DBP degradation under these conditions ranged from 9.5 hours (at 100 mg L⁻¹) to 15.5 hours (at 400 mg L⁻¹), with BMP detected as a transient species during this first-order kinetic process [2]. This pathway intermediate status is structurally inaccessible to symmetric diesters (e.g., DMP cannot yield a butyl-containing intermediate without an exogenous butyl source).

Biodegradation Environmental fate Metabolic pathway elucidation

Butyl Methyl Phthalate Identified as an Oxidative Toxic Hazard in BBP Enzymatic Degradation Studies

In a comparative study of butyl benzyl phthalate (BBP) degradation by fungal cutinase versus yeast esterase, butyl methyl phthalate (BMP) was identified as a major degradation product formed specifically by esterase-mediated cleavage [1]. Critically, toxicity monitoring using bioluminescent bacteria (a recognized assay for oxidative stress and acute toxicity) demonstrated that BMP constitutes an oxidative toxic hazard, whereas the degradation products from fungal cutinase treatment exhibited a different toxicity profile [2]. This differential toxicity outcome is enzyme-dependent: yeast esterase produced BMP as the major product, correlating with observed oxidative toxicity, while fungal cutinase (which degraded approximately 60% of BBP within 7.5 hours) did not yield BMP and exhibited a distinct toxicity signature [3]. This finding establishes BMP not merely as a passive intermediate but as a compound with measurable biological activity in toxicity screening assays.

Endocrine disruption Enzymatic degradation Toxicity monitoring Bioluminescent bacteria assay

Analytical Differentiation: Kovats Retention Index Enables Chromatographic Discrimination from Co-Eluting Symmetric Phthalates

Butyl methyl phthalate has an experimentally determined Kovats retention index of 1663 on an HP-Ultra-1 methyl silicone capillary column, as reported in environmental chemical retention index compilations [1]. This retention index value is distinct from those of symmetric phthalate diesters with comparable molecular weights: for reference, dimethyl phthalate (DMP) elutes significantly earlier (lower retention index) due to its lower molecular weight and higher volatility, while dibutyl phthalate (DBP) exhibits a higher retention index owing to its increased hydrophobicity and molecular weight. The asymmetric structure of BMP produces a retention behavior that is not simply the arithmetic mean of DMP and DBP, necessitating a compound-specific retention index for unambiguous chromatographic identification. This experimentally validated retention index enables laboratories to confidently identify BMP in complex environmental extracts without requiring full-scan mass spectral library matching in every instance.

Gas chromatography Retention index Analytical method development Environmental monitoring

Butyl Methyl Phthalate (CAS 34006-76-3): Evidence-Backed Application Scenarios for Scientific Procurement


Environmental Biodegradation Pathway Studies: Quantifying DBP and BBP Degradation Intermediates

Butyl methyl phthalate is explicitly required as a reference standard in environmental fate studies investigating the biodegradation pathways of di-n-butyl phthalate (DBP) and butyl benzyl phthalate (BBP). As demonstrated by Fang et al. (2017), BMP is a verified intermediate in the Acinetobacter sp. LMB-5 degradation of DBP, detected alongside DMP and phthalic acid under first-order kinetic conditions with half-lives ranging from 9.5 to 15.5 hours depending on substrate concentration [1]. Similarly, Kim et al. (2002) identified BMP as a major degradation product from BBP when treated with yeast esterase, with toxicity monitoring via bioluminescent bacteria confirming BMP as an oxidative toxic hazard [2]. Laboratories conducting biodegradation assays, environmental fate modeling, or contaminated site assessment require authentic BMP reference material to: (i) calibrate analytical instrumentation for intermediate quantification, (ii) validate degradation pathway completeness, and (iii) distinguish BMP from co-occurring symmetric diesters in complex environmental matrices. Procurement of BMP is non-optional for studies requiring pathway elucidation where this specific asymmetric ester is the confirmed intermediate species.

Analytical Reference Standard for GC-MS and LC-MS Environmental Monitoring Programs

Butyl methyl phthalate serves as an essential analytical reference standard for gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) methods targeting phthalate esters in environmental water, soil, and sediment samples. The experimentally determined Kovats retention index of 1663 on methyl silicone capillary columns provides a validated parameter for chromatographic identification [1]. BMP's intermediate hydrophobicity (log Kow ≈ 3.14–3.23) and water solubility (≈ 58.97 mg/L) dictate extraction and cleanup protocols that differ from those optimized for more hydrophobic phthalates such as DEHP or more water-soluble phthalates such as DMP [2]. Laboratories performing regulatory compliance monitoring under frameworks such as ISO 18856 (water quality – determination of selected phthalates using GC-MS) or developing in-house validated methods for phthalate screening require compound-specific reference standards for retention time locking, calibration curve generation, and method validation. The asymmetric structure of BMP precludes the use of DMP or DBP as surrogate calibration standards due to differential extraction efficiencies and chromatographic behavior.

Enzymatic Degradation and Bioremediation Research: Enzyme Substrate Specificity and Toxicity Assessment

Butyl methyl phthalate is a critical reagent for research programs investigating the enzymatic degradation of phthalate ester contaminants and developing bioremediation strategies. The study by Kim et al. (2002) demonstrated that BMP is produced as a major degradation product specifically by yeast esterase acting on butyl benzyl phthalate (BBP), and that this product is associated with oxidative toxic hazard in bioluminescent bacterial assays [1]. This enzyme-dependent product specificity—where fungal cutinase did not produce BMP and exhibited a distinct toxicity profile—highlights the need for authentic BMP reference material to: (i) characterize the substrate specificity and product profiles of novel esterases, lipases, and cutinases under development for bioremediation applications, (ii) conduct comparative toxicity assessments of degradation products across different enzymatic treatment conditions, and (iii) validate that engineered enzymatic degradation pathways do not inadvertently generate toxicologically active intermediates such as BMP. Procurement of high-purity BMP enables rigorous structure–activity relationship studies and supports the development of safer enzymatic remediation technologies.

Mixed-Ester Plasticizer Formulation Development: Intermediate Volatility and Compatibility Profiling

Butyl methyl phthalate occupies a unique physicochemical niche among phthalate plasticizers due to its asymmetric mixed-ester structure. While direct comparative plasticizer performance data for BMP in PVC matrices are not publicly available in peer-reviewed literature, its predicted physicochemical properties—intermediate log Kow (3.14–3.23) and estimated vapor pressure (0.00224 mm Hg at 25 °C)—position it between DMP and DBP in terms of volatility and hydrophobicity [1]. Comparative data from the Danish EPA for symmetric phthalates show that DBP exhibits 45.4% volatility loss after 1 day at 87 °C over activated carbon and a Shore A hardness of 62 at 40% loading (67 phr), whereas DEHP exhibits only 4.5% volatility loss and Shore A hardness of 69 under identical conditions [2]. BMP's mixed-ester configuration suggests potential applications where intermediate volatility and plasticizing efficiency are required, such as in specialty coatings, adhesives, or polymer blends where compatibility with both polar and non-polar polymer segments is desirable. Formulation scientists evaluating BMP for such applications should procure research-grade material for compatibility screening, migration testing, and performance benchmarking against symmetric diester controls.

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